molecular formula C8H5Cl3O B3155945 2-Chloro-1-(2,6-dichlorophenyl)ethanone CAS No. 81547-71-9

2-Chloro-1-(2,6-dichlorophenyl)ethanone

Cat. No.: B3155945
CAS No.: 81547-71-9
M. Wt: 223.5 g/mol
InChI Key: BDSOXPYZEQTVTC-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl3O. . This compound is characterized by the presence of a chloro group attached to the ethanone moiety and two additional chloro groups on the phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the synthesis of antifungal agents , suggesting that its targets may be related to fungal pathogens.

Mode of Action

It has been reported that similar compounds can be reduced to their corresponding alcohols by ketoreductases . This suggests that 2-Chloro-1-(2,6-dichlorophenyl)ethanone may interact with its targets through a reduction reaction catalyzed by specific enzymes.

Biochemical Pathways

It has been reported that similar compounds can be used as intermediates in the synthesis of antifungal agents . This suggests that the compound may affect pathways related to fungal growth and proliferation.

Result of Action

It has been reported that similar compounds can be used as intermediates in the synthesis of antifungal agents . This suggests that the compound may have antifungal effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(2,6-dichlorophenyl)ethanone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with short-chain dehydrogenase/reductase enzymes, which are involved in the reduction of ketones to alcohols . This interaction is crucial for the synthesis of certain antifungal agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the permeability of cell membranes, thereby affecting the mass transfer rate and solubility of certain compounds . These changes can have significant implications for cellular function and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to alterations in cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold effect, where the compound’s impact becomes more pronounced at higher concentrations . Toxicity studies have shown that high doses can lead to significant adverse effects on animal health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is reduced to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol by specific dehydrogenase/reductase enzymes, which are crucial for the synthesis of antifungal agents . These interactions highlight the compound’s role in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its chemical properties, such as solubility and permeability . These factors determine how the compound is taken up and distributed within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or nucleus, where it can exert its effects on cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2,6-dichlorophenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 2,6-dichlorobenzaldehyde followed by oxidation. Another method includes the Friedel-Crafts acylation of 2,6-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,6-dichlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Substitution Reagents: Amines, thiols, and other nucleophiles.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2,6-dichlorophenyl)ethanone is unique due to its specific chloro group positioning, which influences its reactivity and interaction with other molecules. This positioning can affect its chemical and biological properties, making it distinct from other isomers .

Properties

IUPAC Name

2-chloro-1-(2,6-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSOXPYZEQTVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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